molecular formula C14H11NO B2759567 dibenzo[b,f]oxepin-3-amine CAS No. 696649-84-0

dibenzo[b,f]oxepin-3-amine

Cat. No.: B2759567
CAS No.: 696649-84-0
M. Wt: 209.248
InChI Key: WPLLFHWVTWVHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzobbenzoxepinamine is an organic heterotricyclic compound, characterized by a complex structure that includes fused benzene and oxepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzobbenzoxepinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-aminophenol and aromatic aldehydes, which undergo condensation reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as potassium ferrocyanide and can be conducted under solvent-free conditions using a mortar and pestle .

Industrial Production Methods: Industrial production of 2-Benzobbenzoxepinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Benzobbenzoxepinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Benzobbenzoxepinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzobbenzoxepinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may enhance or inhibit the activity of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Benzobbenzoxepinamine is unique due to its specific combination of benzene and oxepine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

benzo[b][1]benzoxepin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLFHWVTWVHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dibenzo[b,f]oxepin-3-amine
Reactant of Route 2
dibenzo[b,f]oxepin-3-amine
Reactant of Route 3
dibenzo[b,f]oxepin-3-amine
Reactant of Route 4
dibenzo[b,f]oxepin-3-amine
Reactant of Route 5
dibenzo[b,f]oxepin-3-amine
Reactant of Route 6
dibenzo[b,f]oxepin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.